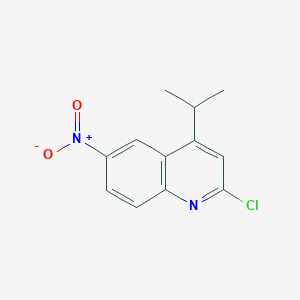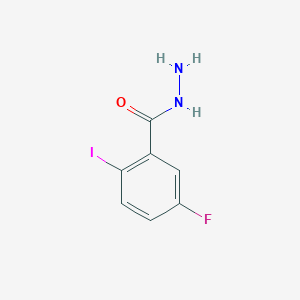
5-Fluoro-2-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodobenzohydrazide typically involves the reaction of 5-Fluoro-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Fluoro-2-iodobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-iodobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation: Aldehydes or ketones are commonly used in the presence of an acid catalyst.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Various oxidized forms of the hydrazide group.
Condensation: Hydrazones formed from the reaction with carbonyl compounds.
Applications De Recherche Scientifique
5-Fluoro-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, leading to the inhibition of their function. Additionally, the presence of fluorine and iodine atoms can enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting their normal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-iodobenzoic acid: Shares the same fluorine and iodine substitution pattern but lacks the hydrazide group.
5-Fluoro-2-iodoaniline: Contains an amino group instead of a hydrazide group.
5-Fluoro-2-iodobenzamide: Features an amide group in place of the hydrazide group.
Uniqueness
5-Fluoro-2-iodobenzohydrazide is unique due to the presence of both fluorine and iodine atoms along with a hydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H6FIN2O |
|---|---|
Poids moléculaire |
280.04 g/mol |
Nom IUPAC |
5-fluoro-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6FIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Clé InChI |
QLHMLPNIRMFEHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


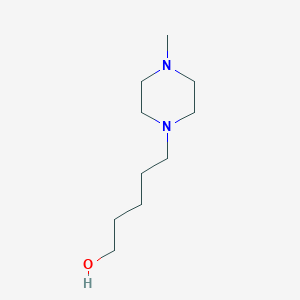
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)
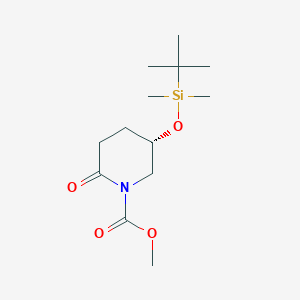
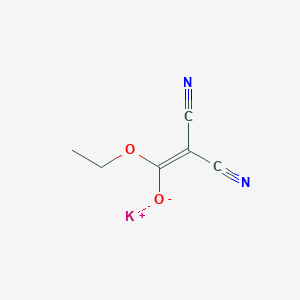
![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
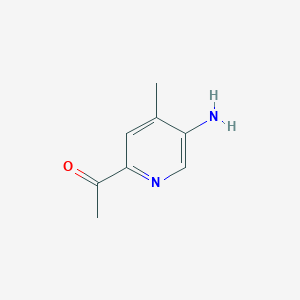
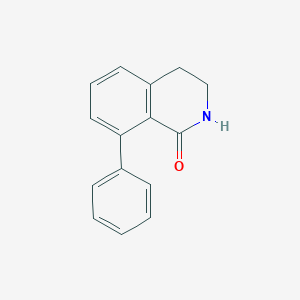
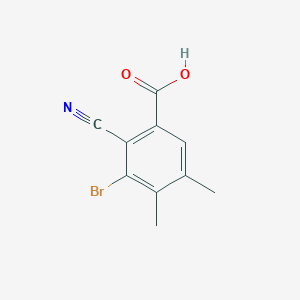
![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
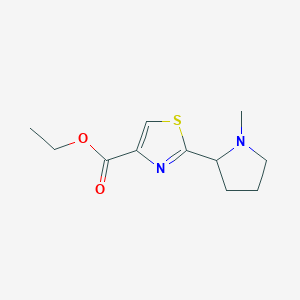
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
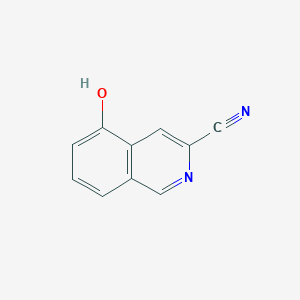
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
